molecular formula C11H18O2 B14721624 2,3-Octadienoic acid, 2-methyl-, ethyl ester CAS No. 5717-42-0

2,3-Octadienoic acid, 2-methyl-, ethyl ester

Cat. No.: B14721624
CAS No.: 5717-42-0
M. Wt: 182.26 g/mol
InChI Key: QMUAJVODGUXUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Octadienoic acid, 2-methyl-, ethyl ester is an organic compound with the molecular formula C11H18O2. It is an ester derived from 2,3-octadienoic acid and ethanol. This compound is known for its unique chemical structure, which includes a conjugated diene system and an ester functional group. It is used in various applications, including as a flavoring agent and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Octadienoic acid, 2-methyl-, ethyl ester typically involves the esterification of 2,3-octadienoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2,3-Octadienoic acid+EthanolAcid catalyst2,3-Octadienoic acid, 2-methyl-, ethyl ester+Water\text{2,3-Octadienoic acid} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 2,3-Octadienoic acid+EthanolAcid catalyst​2,3-Octadienoic acid, 2-methyl-, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the ester. Catalysts such as ion-exchange resins or zeolites may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,3-Octadienoic acid, 2-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The conjugated diene system can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

2,3-Octadienoic acid, 2-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized as a flavoring agent and in the production of fragrances.

Mechanism of Action

The mechanism of action of 2,3-Octadienoic acid, 2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The conjugated diene system may also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester:

    Octanoic acid, 2-methyl-, ethyl ester: Another ester with a similar backbone but lacking the conjugated diene system.

    2,4-Octadienoic acid, 3-methyl-, methyl ester: A related compound with a different substitution pattern on the diene system.

Uniqueness

2,3-Octadienoic acid, 2-methyl-, ethyl ester is unique due to its specific combination of a conjugated diene system and an ester functional group

Properties

CAS No.

5717-42-0

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h8H,4-7H2,1-3H3

InChI Key

QMUAJVODGUXUQC-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C=C(C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.